molecular formula C7H7F3N2O2 B2822181 2-[1-Methyl-5-(trifluoromethyl)pyrazol-4-yl]acetic acid CAS No. 1515490-32-0

2-[1-Methyl-5-(trifluoromethyl)pyrazol-4-yl]acetic acid

Cat. No. B2822181
CAS RN: 1515490-32-0
M. Wt: 208.14
InChI Key: NJBNPTCMUBJMSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-Methyl-5-(trifluoromethyl)pyrazol-4-yl]acetic acid, also known as MTPA, is an organic compound that belongs to the class of pyrazole derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of chiral analysis. MTPA is a chiral auxiliary that is commonly used for the determination of enantiomeric purity of various compounds.

Scientific Research Applications

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds, such as 2-[1-Methyl-5-(trifluoromethyl)pyrazol-4-yl]acetic acid, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . For instance, compound 13, a hydrazine-coupled pyrazole derivative, displayed superior antipromastigote activity . Furthermore, the target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei .

Molecular Docking Studies

Molecular docking studies have been conducted on these compounds to justify their potent in vitro antipromastigote activity . Compound 13, for example, has a desirable fitting pattern in the LmPTR1 pocket (active site), characterized by lower binding free energy .

Agrochemical Applications

Trifluoromethylpyridine (TFMP) derivatives, which include 2-[1-Methyl-5-(trifluoromethyl)pyrazol-4-yl]acetic acid, are used in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .

Pharmaceutical and Veterinary Applications

Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

GLUT1 Inhibition

BAY-876, a potent, highly selective, cell-permeable inhibitor of glucose transporter GLUT1, is a derivative of 2-[1-Methyl-5-(trifluoromethyl)pyrazol-4-yl]acetic acid . It had an IC50 value of 2 nM in vitro and inhibited glucose uptake by Hela-MaTu cells with an IC50 value of 3.2 nM .

Antimicrobial Agents

In silico molecular docking studies of oxadiazole and pyrimidine bearing heterocyclic compounds, including 2-[1-Methyl-5-(trifluoromethyl)pyrazol-4-yl]acetic acid, have been conducted as potential antimicrobial agents .

properties

IUPAC Name

2-[1-methyl-5-(trifluoromethyl)pyrazol-4-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O2/c1-12-6(7(8,9)10)4(3-11-12)2-5(13)14/h3H,2H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJBNPTCMUBJMSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)CC(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-Methyl-5-(trifluoromethyl)pyrazol-4-yl]acetic acid

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